molecular formula C5H11Cl2N3OS B2948782 [5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride CAS No. 2411262-20-7

[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride

Cat. No.: B2948782
CAS No.: 2411262-20-7
M. Wt: 232.12
InChI Key: VBGSMVJJVIVMRR-UHFFFAOYSA-N
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Description

[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is a high-purity chemical intermediate designed for research and development, particularly in medicinal chemistry. The 1,3,4-thiadiazole core of this compound is a privileged scaffold in drug discovery, known for its versatile biological activities and presence in several clinically used drugs . This derivative holds significant research value for constructing novel molecules with potential anticancer properties. Compounds based on the 1,3,4-thiadiazole structure have demonstrated cytotoxic activity against various human cancer cell lines, including breast and lung carcinomas, by targeting essential cellular processes . Furthermore, the 2-amino-1,3,4-thiadiazole moiety is recognized as a promising scaffold for developing new antimicrobial agents, with many derivatives exhibiting activity higher than standard drugs . The inherent properties of the 1,3,4-thiadiazole ring, such as strong aromaticity and good in vivo stability, contribute to the favorable bioavailability of its derivatives, making them excellent candidates for hit-to-lead optimization programs . Researchers can utilize this compound as a key building block to synthesize and explore new chemical entities for a range of pharmacological applications.

Properties

IUPAC Name

[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS.2ClH/c1-3(6)5-8-7-4(2-9)10-5;;/h3,9H,2,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLQCPLRAGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride typically involves the reaction of 1-aminoethyl-1,3,4-thiadiazole with formaldehyde under acidic conditions to form the methanol derivative. The reaction is then followed by the addition of hydrochloric acid to obtain the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is a chemical compound belonging to the thiadiazole class, which are heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen atoms. Due to its potential biological activities and uses in medicinal chemistry, this particular substance has attracted interest.

General Information:

  • Thiadiazole Derivatives this compound is classified as a thiadiazole derivative.
  • Biological Activities These substances are well-known for their wide array of biological activities, which include antibacterial and antifungal特性. The presence of functional groups like amino and hydroxyl enhances their reactivity and potential for therapeutic use.

Scientific Applications

This compound has several scientific uses:

  • Medicinal Chemistry Because of its diverse biological activities, thiadiazoles are frequently employed in medicinal chemistry.
  • Potential Enzyme Inhibition The mechanism of action for this compound involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors within microbial cells, disrupting metabolic pathways essential for survival. This inhibition can lead to bactericidal or fungicidal effects, making it a candidate for further pharmacological studies.
  • Drug Development Relevant data from studies indicate that its derivatives exhibit significant biological activity against various cell lines, suggesting potential applications in drug development.
  • Scientific Research [5-(aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride has demonstrated promise in a range of scientific research applications because of its unique chemical structure and qualities.

Synthesis and Production

  • Synthesis The synthesis of this compound typically involves several key steps. The synthesis may also involve optimization techniques such as continuous flow reactors to improve yield and purity on an industrial scale.
  • Quality Control To ensure the product's integrity, quality control procedures such as high-performance liquid chromatography (HPLC) are used.
  • Industrial Production Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Mechanism of Action

The mechanism of action of [5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

The 1,3,4-thiadiazole scaffold is widely studied due to its pharmacological versatility. Below is a comparative analysis of key analogues:

Table 1: Physicochemical and Structural Comparison
Compound Name Substituents Molecular Formula Key Features Melting Point (°C) Reference
[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride - Position 5: 1-Aminoethyl
- Position 2: Methanol
C₅H₁₂Cl₂N₃OS Dihydrochloride salt; enhanced solubility Not reported
5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride - Position 5: 1-Aminoethyl
- Position 2: Amine
C₄H₁₂Cl₂N₄S Amine group instead of methanol; higher nitrogen content Not reported
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5f) - Position 5: Methylthio
- Position 2: Acetamide
C₁₄H₁₇N₃O₂S₂ Acetamide side chain; neutral form 158–160
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) - Position 5: Benzylthio
- Position 2: Acetamide
C₁₈H₁₇N₃O₃S₂ Bulky benzylthio group; methoxy-phenoxy substitution 135–136
Key Observations :

Functional Group Differences: The target compound’s methanol group at position 2 distinguishes it from acetamide-bearing analogues (e.g., 5f, 5m), which exhibit lower solubility due to their neutral, lipophilic side chains . Compared to 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride , the methanol group may reduce basicity but increase hydrogen-bonding capacity.

Salt Forms: Dihydrochloride salts (target compound and 5-(1-aminoethyl)-thiadiazol-2-amine dihydrochloride) improve aqueous solubility compared to neutral thiadiazoles like 5f or 5m, which require organic solvents for dissolution .

Biological Relevance: While acetamide derivatives (e.g., 5f, 5m) are synthesized for antimicrobial studies , the target compound’s aminoethyl-methanol combination may enhance interactions with enzymes or receptors due to dual protonation sites and polar groups.

Comparison with Non-Thiadiazole Heterocycles

Spiro and Imidazole Derivatives :
  • 5-[(2-Oxa-8-azaspiro[4.5]dec-3-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine hydrochloride () features a spirocyclic system, offering conformational rigidity absent in the target compound. This structural difference may influence binding affinity in drug-receptor interactions .
  • Imidazole-based compounds (e.g., ) prioritize nitro or methyl groups for electronic effects, whereas the target compound leverages amino and hydroxyl groups for solubility and charge interactions .

Biological Activity

[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride is a thiadiazole derivative that has gained attention due to its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, particularly in the development of antibacterial, antifungal, and anticancer agents. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C5_5H9_9N3_3OS.2ClH
  • Molecular Weight : 232.13 g/mol
  • CAS Number : 2411262-20-7
  • Solubility : Soluble in water due to its dihydrochloride form.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within microbial cells. The compound may inhibit enzymes or receptors crucial for microbial metabolism, leading to bactericidal or fungicidal effects. This inhibition disrupts essential metabolic pathways, making it a candidate for further pharmacological studies .

Antimicrobial Activity

Studies indicate that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The compound's activity can be summarized as follows:

Microbial Strain Activity Reference
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisGood
Candida albicansModerate to Good

The presence of functional groups such as amino and hydroxyl enhances the reactivity and potential therapeutic applications of this compound. For instance, derivatives with electron-withdrawing groups (e.g., -Cl) showed increased antimicrobial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. A study evaluating various derivatives found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines:

Cancer Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast)15
A549 (Lung)20
HepG2 (Liver)18

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiadiazole ring can enhance anticancer efficacy. For example, substituents at the para position significantly influenced the anticancer activity of synthesized derivatives .

Study 1: Antimicrobial Screening

In a study examining the antimicrobial efficacy of various thiadiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated notable activity against both Gram-positive and Gram-negative bacteria, particularly against Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The results demonstrated that compounds with similar structures exhibited significant cytotoxicity against A549 and HepG2 cell lines, suggesting potential for development into therapeutic agents for cancer treatment .

Q & A

Q. How to optimize reaction yields when scaling up synthesis?

  • Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., acetyl chloride addition rate). Use Design of Experiments (DoE) to optimize molar ratios (e.g., 1:2.5 substrate:acetyl chloride) and reflux time (40–60 minutes) . Pilot-scale trials with stirred-tank reactors can minimize side product formation .

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